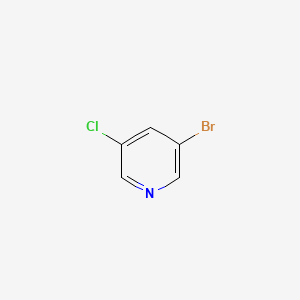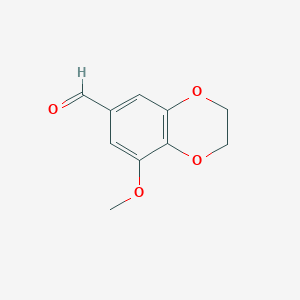
2-Brom-6-chlor-4-fluoranilin
Übersicht
Beschreibung
2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline, a class of compounds known for their reactivity and utility in organic synthesis. The presence of bromo, chloro, and fluoro substituents on the benzene ring makes it a compound of interest for various chemical transformations and applications in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of halogenated anilines typically involves the direct halogenation of aniline compounds or through diazonium salt reactions. While specific synthesis routes for 2-Bromo-6-chloro-4-fluoroaniline are not directly reported, methodologies for similar compounds suggest the potential for halogen dance reactions, diazotization, and subsequent halogen substitution to achieve the desired halogenation pattern (Wu et al., 2022; Jiang-he, 2010).
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms on the benzene ring, which significantly influences the electronic distribution and molecular geometry. Crystal and molecular structure analyses of similar compounds indicate monoclinic crystal systems with significant intra- and intermolecular interactions, including hydrogen bonds and halogen···halogen interactions, which could be expected in 2-Bromo-6-chloro-4-fluoroaniline as well (Betz, 2015).
Chemical Reactions and Properties
The reactivity of 2-Bromo-6-chloro-4-fluoroaniline can be anticipated from the electrophilic nature of its halogen substituents, making it a valuable intermediate for nucleophilic substitution reactions (SNAr), coupling reactions, and in the synthesis of complex organic molecules. Studies on related compounds demonstrate a variety of chemical transformations, including amination, halogen exchange, and coupling reactions, which underscore the compound's versatility in synthetic chemistry (Stroup et al., 2007).
Physical Properties Analysis
The physical properties of halogenated anilines like 2-Bromo-6-chloro-4-fluoroaniline are influenced by their molecular structure and halogen content. These compounds typically exhibit solid state at room temperature, with specific melting points, boiling points, and solubility characteristics that depend on the nature and position of the halogen substituents. The monoclinic crystal structure and detailed vibrational spectroscopy studies provide insights into the compound's stability and intermolecular interactions (Betz, 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-6-chloro-4-fluoroaniline, including its acidity, basicity, and reactivity towards various reagents, are defined by the aniline moiety and the electron-withdrawing effects of the halogen atoms. These properties influence its behavior in chemical reactions, such as its nucleophilicity and electrophilicity, and its interaction with acids and bases. The presence of halogens also imparts unique reactivity patterns, facilitating selective substitution reactions that are valuable in synthetic applications (Stroup et al., 2007).
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der pharmakologischen Forschung wurde diese Verbindung bei der Synthese von Fragment A eines oral bioverfügbaren und die Blut-Hirn-Schranke durchdringenden Bradykinin-1-Antagonisten verwendet . Dies unterstreicht sein Potenzial bei der Entwicklung von Therapeutika, die die Blut-Hirn-Schranke überwinden und neurologische Signalwege modulieren können.
Analytische Chemie
In der analytischen Chemie könnte 2-Brom-6-chlor-4-fluoranilin als Standard- oder Referenzverbindung in verschiedenen spektroskopischen Methoden, einschließlich Massenspektrometrie und Infrarotspektroskopie, verwendet werden, um verwandte Substanzen zu identifizieren oder zu quantifizieren .
Umweltwissenschaften
Die Umweltbelastung durch halogenierte Aniline, einschließlich ihres Stoffwechsels, Abbaus und ihrer potenziellen Toxizität, ist ein bedeutendes Forschungsfeld. Das Verständnis des Umweltverhaltens dieser Verbindungen ist entscheidend für die Bewertung ökologischer Risiken und die Entwicklung von Sanierungsstrategien .
Biochemische Studien
Biochemisch könnte die Verbindung in Studien im Zusammenhang mit Enzym-Substrat-Wechselwirkungen beteiligt sein, insbesondere dort, wo Halogenbindungen eine Rolle in biologischen Prozessen spielen. Ihre Reaktivität könnte auch zur Markierung von Biomolekülen oder zur Untersuchung biochemischer Pfade genutzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-6-chloro-4-fluoroaniline is an aniline derivative . It has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist . Bradykinin1 receptors are the primary targets of this compound, playing a crucial role in mediating inflammation, pain, and other physiological responses.
Pharmacokinetics
It’s known that aniline derivatives are generally metabolized primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These processes can significantly impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGMUMMWYKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346726 | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-14-1 | |
| Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 2-bromo-6-chloro-4-fluoroaniline and what computational methods were used to analyze its vibrational characteristics?
A1: The researchers used Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 2-bromo-6-chloro-4-fluoroaniline. [] The FTIR spectra were recorded in the 4000-400 cm-1 region, while the FT-Raman spectra were recorded in the 4000-50 cm-1 region. To complement the experimental data, the researchers employed Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional, both in conjunction with the 6-31+G(d,p) basis set, to calculate the vibrational wavenumbers. These computations helped in assigning the observed vibrational modes and provided insights into the molecular properties of 2-bromo-6-chloro-4-fluoroaniline. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







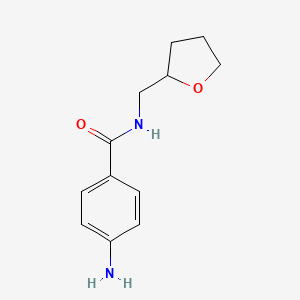


![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
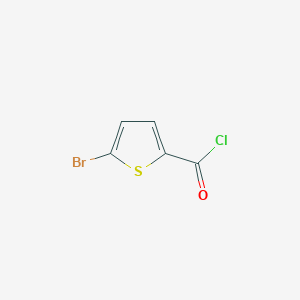
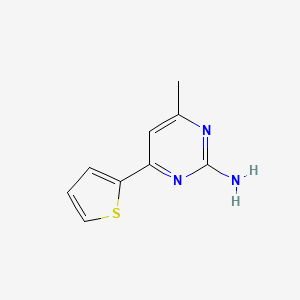
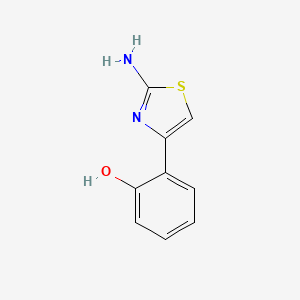
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)
